4-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]butanamide
Description
4-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a furan ring, a quinazolinone core, and a butanamide side chain, making it an interesting subject for scientific research.
Properties
IUPAC Name |
4-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O7S/c1-36-19-8-6-18(7-9-19)14-29-25(33)5-2-10-32-27(35)21-12-23-24(39-17-38-23)13-22(21)31-28(32)40-16-26(34)30-15-20-4-3-11-37-20/h3-4,6-9,11-13H,2,5,10,14-17H2,1H3,(H,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMRCSVQYYKBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCN2C(=O)C3=CC4=C(C=C3N=C2SCC(=O)NCC5=CC=CO5)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
564.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]butanamide involves multiple steps, including the formation of the quinazolinone core, the introduction of the furan ring, and the attachment of the butanamide side chain. Common synthetic routes may involve:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: This step may involve the use of furan-2-carbaldehyde and suitable coupling reagents.
Attachment of the Butanamide Side Chain: This can be done through amide bond formation using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions may target the quinazolinone core, potentially converting it to a dihydroquinazolinone derivative.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the furan ring and the quinazolinone core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted furan and quinazolinone derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
The compound may have potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent, due to its unique structural features.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- 6-{[(furan-2-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
- 2-{[(furan-2-yl)methyl]sulfanyl}benzoic acid
Uniqueness
Compared to similar compounds, 4-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]butanamide stands out due to its unique combination of a furan ring, a quinazolinone core, and a butanamide side chain. This unique structure may confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Biological Activity
The compound 4-{6-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(4-methoxyphenyl)methyl]butanamide (CAS Number: 688060-09-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including its pharmacological properties and mechanisms of action.
- Molecular Formula: C28H28N4O7S
- Molecular Weight: 564.6095
- Structure: The compound features a unique arrangement of functional groups including furan, dioxole, quinazoline, and butanamide moieties which contribute to its biological activity.
The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets in biological systems. The structure suggests potential interactions with enzymes and receptors involved in critical biological pathways.
Biological Activity Overview
Recent studies have indicated that compounds with similar structural motifs exhibit a range of biological activities:
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Antiviral Activity :
- Compounds containing furan and quinazoline derivatives have shown promise as inhibitors of viral proteases. For instance, derivatives related to furan have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), with IC50 values indicating significant potency against viral replication .
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Anticancer Properties :
- Quinazoline derivatives are known for their anticancer activities, often acting as kinase inhibitors. The structural components of the target compound may allow it to inhibit specific kinases involved in tumor progression and metastasis.
-
Antioxidant Activity :
- The presence of dioxole and furan rings suggests potential antioxidant properties, which can mitigate oxidative stress in cells. This property is crucial for preventing cellular damage and maintaining cellular health.
Case Studies
Several studies have explored the biological activities of structurally similar compounds:
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| F8-S43 | Inhibitor of SARS-CoV-2 Mpro | 10.76 μM |
| F8-B22 | Inhibitor of SARS-CoV-2 Mpro | 1.55 μM |
| Furan Derivative | Antioxidant activity | Not specified |
These findings suggest that modifications in the structure can lead to enhanced biological activity, indicating a structure-activity relationship (SAR) that could be beneficial for further drug development.
Pharmacological Studies
Pharmacological evaluations have shown that compounds with similar frameworks possess low cytotoxicity while maintaining efficacy against target proteins. For instance, studies indicated that certain furan-based compounds exhibited CC50 values greater than 100 μM in Vero and MDCK cells, suggesting a favorable safety profile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
